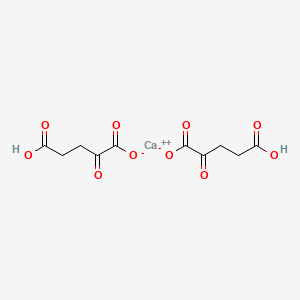

Calcium 4-carboxy-2-oxobutanoate

Description

Calcium 4-carboxy-2-oxobutanoate is the calcium salt of 4-carboxy-2-oxobutanoic acid, a derivative of oxobutanoic acid featuring both ketone and carboxylic acid functional groups. The calcium variant likely shares similarities in synthesis (e.g., neutralization of the parent acid with calcium hydroxide) but differs in properties such as solubility and cation-specific interactions.

Properties

Molecular Formula |

C10H10CaO10 |

|---|---|

Molecular Weight |

330.26 g/mol |

IUPAC Name |

calcium;5-hydroxy-2,5-dioxopentanoate |

InChI |

InChI=1S/2C5H6O5.Ca/c2*6-3(5(9)10)1-2-4(7)8;/h2*1-2H2,(H,7,8)(H,9,10);/q;;+2/p-2 |

InChI Key |

MQTJHYQVPBNOHT-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)[O-].C(CC(=O)O)C(=O)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 4-carboxy-2-oxobutanoate typically involves the neutralization of 4-carboxy-2-oxobutanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous process involving the controlled addition of calcium hydroxide to a solution of 4-carboxy-2-oxobutanoic acid. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Calcium 4-carboxy-2-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium 4-carboxy-2-oxobutanate.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming calcium 4-carboxy-2-hydroxybutanoate.

Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for substitution reactions.

Major Products Formed

Oxidation: Calcium 4-carboxy-2-oxobutanate.

Reduction: Calcium 4-carboxy-2-hydroxybutanoate.

Substitution: Esters or amides of 4-carboxy-2-oxobutanoic acid.

Scientific Research Applications

Calcium 4-carboxy-2-oxobutanoate has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in calcium supplementation.

Mechanism of Action

The mechanism of action of calcium 4-carboxy-2-oxobutanoate involves its interaction with cellular calcium channels and transporters. The compound releases calcium ions, which play a crucial role in signal transduction pathways, muscle contraction, and other physiological processes. The carboxyl and ketone groups also participate in biochemical reactions, influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium and Potassium Salts of 4-Carboxy-2-Oxobutanoic Acid

- Sodium 4-Carboxy-2-Oxobutanoate (C₅H₅NaO₅): Molecular Weight: 168.08 g/mol. Solubility: Highly water-soluble due to the small ionic radius and monovalent charge of Na⁺, making it suitable for aqueous biochemical assays . Applications: Used as a substrate in enzymatic studies (e.g., glutamate dehydrogenase assays) and as a precursor in synthesizing α-ketoglutarate derivatives .

- Potassium 4-Carboxy-2-Oxobutanoate (C₅H₅KO₅): Molecular Weight: 184.19 g/mol. Solubility: Similar to the sodium salt but slightly less soluble due to potassium’s larger ionic radius . Applications: Employed in ion-specific biochemical reactions where potassium ions are required as cofactors .

- Calcium 4-Carboxy-2-Oxobutanoate (Inferred Formula: Ca(C₅H₅O₅)₂): Molecular Weight: Estimated ~284.18 g/mol. Solubility: Expected to be lower in water compared to Na⁺/K⁺ salts due to Ca²⁺’s higher charge density and tendency to form less soluble salts. Applications: Potential use in calcium-fortified pharmaceuticals or as a stabilizer in formulations requiring divalent cations.

Table 1: Comparison of Alkali/Alkaline Earth Salts

Cadmium Oxalate (CdC₂O₄)

- Molecular Weight : 200.43 g/mol.

- Solubility : Insoluble in water, forming stable precipitates.

- Toxicity : Cadmium is highly toxic, limiting its applications to niche industrial processes (e.g., electroplating) .

- Contrast with this compound: Calcium salts are generally non-toxic and biocompatible, making them preferable in medical and food industries.

Aryl-Substituted 4-Oxobutanoic Acid Derivatives

Compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () are synthesized via Michael-type additions and feature aryl groups at the 4-position. These derivatives are explored for pharmacological activities, including anticancer and enzyme inhibition .

- Structural Differences: The aryl groups introduce hydrophobicity and steric hindrance, altering bioavailability and target specificity compared to the simpler 4-carboxy-2-oxobutanoate salts.

- Applications: Focused on medicinal chemistry, whereas this compound may serve as a metabolic intermediate or excipient.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.